Product packaging for 2-Allylsulfanyl-1H-imidazole(Cat. No.:CAS No. 27098-94-8)

2-Allylsulfanyl-1H-imidazole

Cat. No.: B1396173
CAS No.: 27098-94-8
M. Wt: 140.21 g/mol
InChI Key: WTVJEEFWXBVPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Allylsulfanyl-1H-imidazole is a chemical compound featuring an imidazole heterocycle substituted with an allylsulfanyl functional group. The imidazole ring is a privileged structure in medicinal chemistry and drug discovery, known for its presence in a wide range of biologically active molecules . This ring system is aromatic and can exist in two equivalent tautomeric forms due to the presence of two nitrogen atoms . Researchers are interested in imidazole derivatives for their diverse potential pharmacological properties, which can include anticancer , anti-inflammatory , analgesic , antibacterial , and antifungal activities . The specific allylsulfanyl moiety may influence the compound's reactivity, solubility, and its interaction with biological targets, making it a valuable building block for the synthesis of more complex molecules or for probing biochemical pathways. The compound is provided for laboratory research purposes. Future studies may aim to characterize its specific mechanism of action, which could involve interactions with enzymes or receptors, given that imidazoles are known to easily bind to protein molecules . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B1396173 2-Allylsulfanyl-1H-imidazole CAS No. 27098-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-5-9-6-7-3-4-8-6/h2-4H,1,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJEEFWXBVPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Allylsulfanyl 1h Imidazole and Its Key Precursors

Direct Synthesis Approaches to 2-Allylsulfanyl-1H-imidazole

Direct synthetic routes to this compound offer efficient ways to construct the core structure with the desired allylsulfanyl group in a minimal number of steps. These methods include the strategic introduction of sulfur and allyl moieties at the C2 position of the imidazole (B134444) ring, one-pot multicomponent reactions, and specific cyclization strategies.

Thiylation/Allylation Strategies at the C2 Position of Imidazole

A primary and straightforward method for the synthesis of this compound involves the S-alkylation of a pre-existing 2-mercapto-1H-imidazole precursor. This nucleophilic substitution reaction is a common and effective way to introduce the allyl group onto the sulfur atom at the C2 position.

The general reaction involves treating 2-mercapto-1H-imidazole with an allyl halide, typically allyl bromide, in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then attacks the electrophilic allyl halide to form the desired this compound.

A representative procedure for this transformation is the S-allylation of (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxo-imidazolidin-4-one. In this synthesis, the starting thione is treated with allyl bromide in acetonitrile with potassium carbonate as the base. The reaction proceeds over 48 hours at 66 °C to yield the S-allylated product in 62% yield acs.org. While this example is on a related imidazol-4-one derivative, the fundamental principle of S-allylation is directly applicable to 2-mercapto-1H-imidazole.

Starting MaterialReagentsSolventConditionsProductYield (%)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxo-imidazolidin-4-oneAllyl bromide, Potassium carbonate, Potassium iodideAcetonitrile66 °C, 48 h(5Z)-2-(Allylthio)-5-[(1,3-benzodioxol-5-yl)methylene)]-1-methyl-1,5-dihydro-4H-imidazol-4-one62

One-Pot Multicomponent Reactions (MCRs) for Imidazole Scaffold Construction

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the synthesis of related 2-thioimidazoles via MCRs is known. These reactions can potentially be adapted by using an allyl-containing starting material.

A modern variant of the Marckwald reaction utilizes unprotected carbohydrates and amine salts for the synthesis of diversely functionalized thioimidazoles acs.org. This sustainable protocol highlights the potential for developing MCRs that could incorporate an allyl-functionalized component to directly yield this compound.

For instance, a one-pot, three-component synthesis of 2-iminothiazoles has been developed from the reaction of amines, isothiocyanates, and nitroepoxides nih.gov. The in situ formation of thiourea from the amine and isothiocyanate is a key step. A similar strategy employing an allylamine or an allyl isothiocyanate could potentially be explored for the synthesis of the target molecule.

Cyclization Reactions Involving Allyl and Sulfur Precursors

Cyclization reactions offer another avenue for the construction of the this compound ring system. These reactions typically involve the formation of the imidazole ring from acyclic precursors that already contain the necessary allyl and sulfur functionalities.

One potential precursor for such a cyclization is an allylthiourea derivative. The cyclization of substituted thioureas is a known method for the synthesis of 2-amino and 2-thio-substituted imidazoles. For example, the reaction of N,N'-disubstituted thiourea with α-haloketones can lead to the formation of 2-imino-1,3-thiazolines, which are structurally related to imidazoles nih.gov. By analogy, a suitably substituted allylthiourea could potentially undergo cyclization to form a 2-allylamino- or 2-allylsulfanyl-imidazole derivative.

A study on the reaction of 2-mercapto-1-methyl-imidazoline with copper(I) bromide resulted in the formation of 2-bromo-1-methyl-imidazole through sulfur extrusion chemijournal.com. This suggests that transformations involving the sulfur at the C2 position are feasible and could be exploited in cyclization strategies.

Synthesis of Imidazole Derivatives with Allylsulfanyl Moieties via Modification of Pre-formed Rings

An alternative to the direct construction of the this compound scaffold is the modification of an already formed imidazole ring. This can involve the introduction of the allylsulfanyl group onto the imidazole core or the further functionalization of this compound itself, for example, through N-alkylation or N-allylation.

N-Alkylation and N-Allylation of Imidazole Compounds

The nitrogen atoms of the imidazole ring can be readily alkylated or allylated to produce N-substituted derivatives. These reactions typically involve the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl or allyl halide.

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by steric and electronic factors, as well as the reaction conditions otago.ac.nz. In the case of this compound, which is an unsymmetrical imidazole, alkylation can occur at either the N1 or N3 position.

A general procedure for the N-alkylation of imidazoles involves dissolving the imidazole derivative in a suitable solvent such as acetone, adding a base like potassium hydroxide (B78521), and then introducing the alkylating agent, for example, 1-bromooctadecane mdpi.com. The reaction mixture is then stirred at an elevated temperature to afford the N-alkylated product.

For N-allylation, similar conditions can be employed using an allyl halide. A metal-catalyst-free N-allylation of imidazole has been reported using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene durham.ac.ukbeilstein-journals.org. This method provides a direct route to N-allylimidazole derivatives.

Imidazole SubstrateAlkylating/Allylating AgentBaseSolventProduct
Imidazole1-BromooctadecaneKOHAcetone1-Octadecyl-1H-imidazole
ImidazoleCyclic MBH acetatesNoneTolueneN-Allyl-substituted imidazole

A one-step synthesis of novel N-alkyl-2-(alkylthio)-1H-imidazole derivatives has been reported, highlighting the efficiency of combining S-alkylation and N-alkylation in a single synthetic operation otago.ac.nz.

Introduction of Allylsulfanyl Substituents onto Imidazole Rings

The introduction of an allylsulfanyl group onto a pre-formed imidazole ring can be achieved through various methods, with the most common being the reaction of a 2-mercaptoimidazole (B184291) with an allyl halide, as discussed in section 2.1.1.

Another approach involves the direct C-H functionalization at the C2 position of the imidazole ring. While direct C-H allylation at the C2 position of imidazoles has been reported for benzimidazoles using 1,3-diene pronucleophiles, the direct introduction of a sulfur-linked allyl group via C-H activation is less common mit.edu.

More established is the conversion of a 2-unsubstituted imidazole to a 2-mercaptoimidazole, which can then be S-allylated. This two-step process allows for the introduction of the allylsulfanyl group onto a variety of imidazole scaffolds.

The reaction of 4,5-diphenyl-1H-imidazole-2-thione with various halo compounds, including benzyl chloride and chloroacetonitrile, in the presence of triethylamine in ethanol (B145695), affords the corresponding S-alkylated derivatives in good yields nih.gov. This methodology can be readily extended to the use of allyl halides to produce the desired 2-allylsulfanyl derivatives.

Imidazole-2-thione SubstrateHalo CompoundBaseSolventReaction TimeProduct
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thioneBenzyl chlorideTEAEthanol6-8 h2-(Benzylthio)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thioneChloroacetonitrileTEAEthanol6-8 h2-((1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile

Catalytic Systems in the Synthesis of this compound and Related Compounds

The synthesis of this compound is not typically a single-step process but rather a strategic combination of forming the core imidazole structure and subsequently functionalizing it at the 2-position with an allylthio group. The key precursor for this transformation is 2-mercapto-1H-imidazole (also known as imidazole-2-thione). Catalytic methodologies are pivotal in both the construction of the imidazole ring and the crucial C–S bond formation required for the final product. These methods are broadly categorized into homogeneous, heterogeneous, and organocatalytic systems, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Homogeneous Catalysis in Imidazole Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Transition metal complexes, particularly those of copper, ruthenium, and iron, are extensively used for constructing and functionalizing the imidazole core.

The formation of the imidazole ring itself can be achieved through various condensation reactions catalyzed by soluble metal complexes. For instance, diruthenium(II) catalysts have been employed in "borrowing hydrogen" processes, where alcohols are temporarily oxidized to aldehydes in situ for the multi-component synthesis of substituted imidazoles. Similarly, iron and nickel catalysts promote cycloaddition and cyclization protocols to form the imidazole heterocycle from various precursors.

For the specific synthesis of this compound, the most relevant application of homogeneous catalysis is in the S-allylation of the 2-mercapto-1H-imidazole precursor. Copper(I) complexes have proven particularly effective for C–S bond formation. In these reactions, a copper(I) salt, such as copper(I) iodide (CuI), is often used in combination with a stabilizing ligand. Ligands like 1,10-phenanthroline and its derivatives can enhance the catalyst's stability and reactivity, enabling the coupling of the imidazole thiol with an allyl source, such as allyl bromide, under mild conditions researchgate.net. The catalytic cycle is believed to involve the formation of a copper(I) thiolate intermediate, which then undergoes a reaction with the allyl halide to yield the desired product and regenerate the catalyst.

While iridium-catalyzed reactions are well-documented for the N-allylation of imidazoles, achieving selective S-allylation requires careful control of reaction conditions to favor the more nucleophilic sulfur atom over the ring's nitrogen atoms nih.gov.

Table 1: Examples of Homogeneous Catalytic Systems in Imidazole Synthesis and Functionalization
Catalyst SystemReaction TypeKey FeaturesPotential Application
CuI / 1,10-PhenanthrolineC–S Cross-CouplingMild conditions, effective for S-arylation of thio-heterocycles researchgate.net.S-allylation of 2-mercapto-1H-imidazole.
Diruthenium(II) ComplexesBorrowing HydrogenForms imidazole ring from alcohols, diketones, and ammonia source.Synthesis of imidazole precursors.
Iron / Iodine[3 + 2] CycloadditionTolerant of various functional groups in forming substituted imidazoles .Synthesis of functionalized imidazole precursors.
Iridium / Chiral LigandsN-AllylationHigh enantioselectivity for N-functionalization nih.gov.Functionalization of the imidazole ring (N-position).

Heterogeneous Catalysis for Efficient Imidazole Functionalization

Heterogeneous catalysis involves catalysts in a different phase from the reactants, offering significant advantages such as easy separation from the product, catalyst reusability, and improved thermal stability. researchgate.net These systems are integral to greener and more cost-effective industrial processes.

For the initial synthesis of the imidazole ring, various solid catalysts are employed. Zeolites, with their well-defined microporous structures and tunable acidity, can catalyze the multi-component condensation of aldehydes, dicarbonyl compounds, and ammonia sources to form substituted imidazoles mdpi.com. Other heterogeneous systems include magnetic nanoparticles coated with a catalytic species (e.g., ZnS-ZnFe₂O₄ or acidic ionic liquids), which allow for efficient reaction progress and simple magnetic separation of the catalyst for reuse rsc.org.

A particularly powerful heterogeneous technique for the S-allylation step is Phase-Transfer Catalysis (PTC). PTC is ideal for reactions involving a water-soluble base (like NaOH or K₂CO₃) and an organic-soluble substrate. In the S-allylation of 2-mercapto-1H-imidazole, the imidazole precursor is first deprotonated by the base in the aqueous phase to form a thiolate anion. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336®, then forms an ion pair with the thiolate. This lipophilic ion pair is transferred into the organic phase, where it can react with the allyl halide acsgcipr.orgphasetransfer.comphasetransfer.com. This method avoids the need for anhydrous solvents or expensive and hazardous bases like sodium hydride phasetransfer.com.

Table 2: Heterogeneous Catalytic Systems for Imidazole Synthesis and Functionalization
Catalyst SystemReaction TypeKey FeaturesPotential Application
Zeolites (e.g., ZSM-11)Multi-component CondensationShape selectivity, thermal stability, reusability mdpi.com.Synthesis of the imidazole core.
Magnetic Nanoparticles (e.g., ZnS-ZnFe₂O₄)Multi-component CondensationEasy magnetic separation, high surface area, reusable .Synthesis of substituted imidazoles.
Quaternary Ammonium Salts (e.g., TBAB)Phase-Transfer Catalysis (S-Alkylation)Uses inexpensive inorganic bases, mild conditions, scalable acsgcipr.orgphasetransfer.com.S-allylation of 2-mercapto-1H-imidazole.
Amberlyst® A21Thia-Michael AdditionSolvent-free conditions, recyclable catalyst mdpi.com.C–S bond formation with activated alkenes.

Organocatalysis in Imidazole Chemistry

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, representing a key area of green chemistry. These catalysts often operate under mild conditions and exhibit high selectivity.

In the context of synthesizing this compound, organocatalysts can play a role in both forming the imidazole ring and facilitating the final S-allylation step. For instance, imidazole itself can act as an organocatalyst for various multi-component reactions that produce other complex heterocyclic structures ias.ac.in. This is due to its amphoteric nature, possessing both a basic (aza-type) nitrogen and a weakly acidic (amine-type) N-H group, allowing it to act as a proton shuttle or a general base catalyst ias.ac.innih.gov.

For the S-allylation of 2-mercapto-1H-imidazole, imidazole can function as a general base catalyst. It is sufficiently basic to deprotonate the thiol group of 2-mercapto-1H-imidazole, generating the nucleophilic thiolate anion. This anion then readily reacts with an allyl halide in a standard nucleophilic substitution reaction. This approach avoids the use of strong, corrosive inorganic bases and simplifies the reaction workup. Other organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are also commonly used for this type of transformation. Furthermore, aqueous solutions of tetra-n-butyl ammonium hydroxide (TBAOH) can serve as a versatile catalyst, acting as a strong base, a reaction medium, and a phase-transfer agent simultaneously for the S-alkylation of thiols under neat conditions jmaterenvironsci.com.

Table 3: Organocatalytic Approaches in Imidazole Chemistry
CatalystReaction TypeMechanismPotential Application
ImidazoleGeneral Base CatalysisDeprotonates the thiol of 2-mercapto-1H-imidazole to form a reactive thiolate nih.gov.S-allylation of 2-mercapto-1H-imidazole.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base CatalysisStrong, non-nucleophilic organic base for deprotonation.S-allylation reactions.
Tetra-n-butyl ammonium hydroxide (TBAOH)Base/Phase-Transfer CatalysisActs as a base and a phase-transfer agent for S-alkylation of thiols jmaterenvironsci.com.S-allylation under neat or aqueous conditions.

Chemical Reactivity and Mechanistic Pathways of 2 Allylsulfanyl 1h Imidazole

Reactivity of the Imidazole (B134444) Ring in 2-Allylsulfanyl-1H-imidazole

The imidazole ring is an electron-rich aromatic system, making it susceptible to various chemical transformations. The presence of the allylsulfanyl group at the 2-position significantly modulates this reactivity.

Electrophilic Substitution Reactions on the Imidazole Nucleus

The imidazole ring is generally reactive towards electrophilic attack. globalresearchonline.net Substitution typically occurs at the C4 and C5 positions, as an attack at the C2 position would involve a less stable canonical form with a positive charge on the nitrogen at position 3. globalresearchonline.net The reactivity of imidazole towards electrophiles is greater than that of pyrazole (B372694), thiazole, furan, and thiophene. globalresearchonline.netquora.com

Halogenation is a common electrophilic substitution reaction. Imidazoles can be halogenated using alkali metal or alkaline earth metal hypohalites in the presence of a quaternary ammonium salt catalyst. google.com For instance, N-halogen derivatives of azoles are often proposed as intermediates in the C-halogenation of these compounds. csic.es It has been suggested that the chlorination of imidazole begins with N-chlorination to form 1-chloro-1H-imidazole, which then undergoes an N- to C-chlorotropy to yield 4-chloro-4H-imidazole, followed by prototropy to give 5-chloro-1H-imidazole. csic.es

Direct arylation of the imidazole core at all three C-H bonds can be achieved sequentially using aryl bromides or chlorides, providing access to mono-, di-, and triarylimidazoles. nih.gov This highlights the susceptibility of the imidazole ring to electrophilic substitution.

Nucleophilic Attack and Addition Reactions on the Imidazole System

While the electron-rich nature of the imidazole ring makes it less prone to nucleophilic substitution, such reactions can occur, particularly if the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net Nucleophilic attack is most likely to occur at the C2 position. komorowski.edu.pl

Imidazole N-oxides can undergo deoxygenative nucleophilic halogenation at the C2 position using tosyl halides as the halogen source. beilstein-journals.orgresearchgate.net The proposed mechanism involves a cine-substitution, where the rate-determining step is the nucleophilic attack of the halide ion at the C2 position of the O-tosylated imidazole 1-oxide. beilstein-journals.org

Ring-opening reactions of imidazoles can also occur under certain conditions. For example, the imidazole ring of 7-methylguanosine can be opened under alkaline conditions. nih.govsemanticscholar.org Microwave-assisted, solvent-free ring-opening reactions of phenyl glycidyl ether with imidazoles have also been reported. mdpi.com

Tautomeric Equilibrium and Protonation Effects on Reactivity

2-Mercaptoimidazoles, the parent compounds of this compound, exist in a tautomeric equilibrium between the thione and thiol forms. researchgate.netwikimedia.org Computational studies have shown that the thione (keto) tautomer is generally the dominant form in both the gas phase and in solution. researchgate.net The interconversion between these tautomers involves the migration of a proton. youtube.comlibretexts.orgwikipedia.org

The proton transfer barrier for the tautomerization of 2-mercaptoimidazole (B184291) is significantly high for an unassisted intramolecular process. researchgate.net However, the presence of water molecules can dramatically lower this barrier through a concerted multiple proton transfer mechanism. researchgate.net

Protonation of the imidazole ring can also influence its reactivity. The imidazole ring contains both a pyrrole-type and a pyridine-type nitrogen atom. globalresearchonline.net The pyridine-type nitrogen (N3) is basic and is the primary site of protonation. Protonation of this nitrogen can affect the electron density of the ring and, consequently, its reactivity towards both electrophiles and nucleophiles.

Influence of the Allylsulfanyl Group on Imidazole Ring Reactivity

The allylsulfanyl group at the C2 position exerts both electronic and steric effects on the reactivity of the imidazole ring. Electronically, the sulfur atom can act as an electron-donating group through resonance, further increasing the electron density of the imidazole ring and enhancing its reactivity towards electrophiles. However, the electron-withdrawing or -donating capacity of substituents on the imidazole ring can be influenced by their position. For instance, electron-donating groups at the 2-position can increase the donor strength of the imidazole N-base.

Sterically, the allylsulfanyl group can hinder the approach of reactants to the C2 and adjacent positions. mdpi.com This steric hindrance can direct electrophilic substitution to the C4 or C5 positions. The size of the substituent at the 2-position has been shown to influence the regioselectivity of reactions. mdpi.com

Reactivity of the Allylsulfanyl Moiety in this compound

The allylsulfanyl group itself is a site of significant chemical reactivity, with the sulfur atom and the allyl double bond being the primary reactive centers.

Reactions at the Thiol Sulfur Center (e.g., S-Alkylation, S-Oxidation)

The sulfur atom in the allylsulfanyl group is nucleophilic and can readily react with electrophiles. researchgate.net

S-Alkylation: This is a common reaction for 2-thio-substituted imidazoles. tandfonline.com For example, 2-thiohydantoins can be regioselectively S-alkylated with methyl iodide in the presence of a base like potassium carbonate. mdpi.com Similarly, 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione reacts with dimethyl sulfate to yield the corresponding 2-(methylthio) derivative. sapub.org The alkylation of imidazole with various alkyl halides can be carried out under phase transfer catalysis conditions. researchgate.netnih.gov

S-Oxidation: The sulfur atom in thiols and thioethers can be oxidized to various oxidation states, including sulfoxides, sulfones, and sulfonic acids. wikipedia.org Oxidation of 2-mercaptobenzimidazole (B194830) can lead to the formation of a disulfide, while the oxidation of its thioether derivatives with hydrogen peroxide can yield sulfone compounds. researchgate.net Mild oxidation of thiols often results in the formation of disulfides, a reaction that is thermodynamically favored over the formation of peroxides from alcohols. libretexts.org

Reactions Involving the Alkene Functionality (e.g., Addition Reactions, Radical Processes)

The alkene functional group within the allyl substituent of this compound is susceptible to a variety of addition reactions, characteristic of carbon-carbon double bonds. These reactions can proceed through either electrophilic or radical-based mechanisms, leading to the formation of new sigma bonds at the expense of the pi bond.

Electrophilic Addition: In an electrophilic addition reaction, the electron-rich double bond of the allyl group acts as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate. For instance, in the presence of a hydrohalic acid (HX), the reaction would proceed via protonation of the double bond to form a more stable secondary carbocation, followed by the attack of the halide ion to yield the corresponding haloalkane derivative. The regioselectivity of such additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

Radical Processes: The alkene functionality is also amenable to radical-mediated reactions. A notable example is the thiol-ene reaction, which involves the radical addition of a thiol to an alkene. This reaction is often initiated by light, heat, or a radical initiator, which generates a thiyl radical. The thiyl radical then adds to the double bond of the allyl group in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding a thioether product. The thiol-ene reaction is recognized for its high efficiency, stereoselectivity, and rapid reaction rates, making it a form of "click chemistry". wikipedia.orgalfa-chemistry.comnih.govillinois.edu This process can be utilized for polymer synthesis and surface functionalization. illinois.edu

The general mechanism for a radical thiol-ene reaction can be summarized in the following steps:

Initiation: Formation of a thiyl radical (RS•) from a thiol (RSH) via photolysis, thermolysis, or a radical initiator.

Propagation Step 1: The thiyl radical adds to the alkene of the allyl group, forming a more stable carbon-centered radical.

Propagation Step 2: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule to form the final product and regenerate a thiyl radical.

Termination: Combination of two radical species to terminate the chain reaction.

While specific studies on the radical polymerization of this compound are not prevalent, the vinylimidazole class of monomers is known to undergo free-radical polymerization, suggesting that the allyl group in this compound could similarly participate in such processes. researchgate.netresearchgate.net

Rearrangement Reactions (e.g., Allyl-Thiol Rearrangements)

This compound possesses the structural motif of an allyl thioether, making it a candidate for sigmatropic rearrangements, most notably the thio-Claisen rearrangement. This reaction is a sulfur analogue of the well-known Claisen rearrangement and proceeds via a concerted, pericyclic mechanism. acs.orgacs.orgsemanticscholar.orgwikipedia.org

The thio-Claisen rearrangement of an allyl aryl sulfide (B99878) typically involves a nih.govnih.gov-sigmatropic shift, where the allyl group migrates from the sulfur atom to an adjacent carbon atom of the aromatic ring. acs.orgacs.orgsemanticscholar.org This intramolecular process proceeds through a cyclic, six-membered transition state. The reaction is thermally induced and the mechanism is considered to be concerted, with simultaneous bond breaking and bond formation. wikipedia.org For this compound, this would involve the migration of the allyl group from the sulfur atom to the C4 or C5 position of the imidazole ring.

The general mechanism for the thio-Claisen rearrangement can be depicted as follows:

Heating of the allyl thioether promotes the molecule to adopt a conformation suitable for the cyclic transition state.

A concerted reorganization of six electrons (two from the C=C bond of the allyl group, two from the C-S sigma bond, and two from the pi system of the imidazole ring) occurs.

This leads to the formation of a new C-C bond at the ortho position (C4 or C5 of the imidazole) and a new C=S bond, with the simultaneous cleavage of the original C-S bond and a shift of the double bond within the allyl group.

The initial product is a dienone-like intermediate which then tautomerizes to regain the aromaticity of the imidazole ring, resulting in an allyl-substituted 1H-imidazole-2-thione.

Other related sigmatropic rearrangements, such as the acs.orgnih.gov-sigmatropic rearrangement, are also known for allylic sulfur compounds, particularly in the context of sulfur ylides. nih.govcmu.eduwikipedia.orgacs.orgnih.gov These rearrangements can be catalyzed by transition metals and offer high stereoselectivity. cmu.eduwikipedia.org

Intermolecular Interactions and Self-Assembly of this compound

The intermolecular forces exhibited by this compound play a crucial role in its physical properties and its ability to self-assemble into supramolecular structures. These interactions are primarily governed by the imidazole ring and, to a lesser extent, the allylsulfanyl substituent.

Hydrogen Bonding Characteristics

The imidazole ring of this compound is capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. The pyrrole-like nitrogen (N-1), which bears a hydrogen atom, can donate this hydrogen to form a hydrogen bond. The pyridine-like nitrogen (N-3) possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This dual functionality allows for the formation of extensive hydrogen-bonding networks, such as chains or more complex assemblies. researchgate.netsemanticscholar.orgnih.gov

X-ray crystallography studies of various imidazole derivatives have provided detailed information on the geometry and strength of these hydrogen bonds. The N-H···N intermolecular hydrogen bonds are a common feature in the crystal structures of many imidazole-containing compounds. researchgate.netsemanticscholar.org The distances and angles of these bonds are indicative of their strength. For instance, in some substituted imidazoles, N-H···N hydrogen bond distances have been observed in the range of 1.94 Å to 2.098 Å, with angles close to linear. semanticscholar.org The existence of imidazole-imidazolium hydrogen bonds has also been confirmed through the measurement of J-couplings in NMR spectroscopy. nih.gov

CompoundHydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)Reference
Diaryl-substituted imidazole 1N-H···N1.94169.79 semanticscholar.org
Diaryl-substituted imidazole 2N-H···N2.098160.30 semanticscholar.org
2-Methylimidazolium SaltN-H···O-- journalspress.com

This table presents representative data for hydrogen bonding in imidazole derivatives and is not specific to this compound.

π-π Stacking Interactions

The aromatic nature of the imidazole ring in this compound facilitates π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron-rich π systems of adjacent imidazole rings. π-π stacking can occur in various geometries, including face-to-face and edge-to-face arrangements. Such interactions are significant in the solid-state packing of imidazole derivatives and can influence their electronic and photophysical properties.

Studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form and provide efficient pathways for electron transport. nih.govresearchgate.net The formation of these stacked structures is influenced by the substituents on the imidazole ring. While the allylsulfanyl group is not aromatic, it can influence the steric environment and potentially the electronic properties of the imidazole ring, thereby affecting the strength and geometry of π-π stacking. Computational studies and Hirshfeld surface analysis are valuable tools for elucidating the nature and extent of these interactions in the solid state.

Van der Waals Forces and Hydrophobic Effects

The allylsulfanyl substituent introduces a degree of hydrophobicity to the molecule. The hydrophobic effect is particularly relevant in aqueous environments, where the nonpolar allyl and sulfur moieties will tend to aggregate to minimize their contact with water molecules. This can drive the self-assembly of this compound molecules into structures such as micelles or layers, where the hydrophobic groups are shielded from the aqueous phase. The interplay between the hydrophilic, hydrogen-bonding imidazole ring and the hydrophobic allylsulfanyl tail is a key determinant of the self-assembly behavior of this compound in different solvent systems. The hydrophobicity of imidazole derivatives has been shown to correlate with their biological activity. nih.govresearchgate.netnih.govacs.orgacs.orgacs.org

Computational and Theoretical Investigations of 2 Allylsulfanyl 1h Imidazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of 2-Allylsulfanyl-1H-imidazole at the molecular level. These calculations can map out electron distribution, predict reaction sites, and quantify various aspects of its chemical nature.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying imidazole-containing systems due to its balance of accuracy and computational cost. researchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate spectroscopic properties. researchgate.netnih.gov For this compound, DFT calculations would be employed to determine key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, DFT has been successfully used to study related molecules like allyl mercaptan and various imidazole (B134444) derivatives, providing reliable structural and electronic data. researchgate.netmdpi.com

Ab initio calculations, while more computationally intensive, can offer higher accuracy for specific properties. These methods are foundational and derive their results directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, both DFT and ab initio methods would be crucial for obtaining a stable, optimized 3D structure, which is the starting point for all further computational analyses. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the π-system of the imidazole ring. researchgate.net This localization indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the imidazole ring, highlighting potential sites for nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The modification of substituents on the imidazole ring is a known strategy to tune the energies of these frontier orbitals. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDescriptionSignificance for this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor.Likely localized on the sulfur atom and imidazole π-system, indicating sites of nucleophilic character.
LUMO Lowest Unoccupied Molecular Orbital; region of lowest electron density, acts as an electron acceptor.Likely distributed across the imidazole ring, indicating sites of electrophilic character.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap implies higher chemical reactivity, lower kinetic stability, and greater polarizability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgwolfram.com The MEP map displays different potential values on the electron density surface using a color spectrum.

In an MEP map of this compound, distinct regions would be visible:

Red/Yellow Regions: These indicate negative electrostatic potential and are characterized by an excess of electrons. They are the most likely sites for electrophilic attack. For this molecule, such regions are expected around the pyridine-like nitrogen (N-3) of the imidazole ring and the sulfur atom, due to their lone pairs of electrons. researchgate.netmdpi.com

Blue Regions: These indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom attached to the N-1 nitrogen of the imidazole ring is a prime candidate for a region of positive potential. mdpi.comresearchgate.net

Green Regions: These represent areas of near-zero potential. researchgate.net

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing FMO analysis in predicting sites of interaction. malayajournal.orgresearchgate.net

To quantify the reactivity predicted by FMO and MEP analyses, a range of global and local reactivity descriptors are calculated, often using energies derived from DFT. mdpi.comnih.gov These indices provide a more quantitative measure of a molecule's chemical behavior. researchgate.nettsijournals.com

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

Local Reactivity Descriptors , such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more prone to electrophilic, nucleophilic, or radical attack. researchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormula (based on HOMO/LUMO energies)Interpretation
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)η ≈ ELUMO - EHOMOResistance to charge transfer
Electrophilicity Index (ω)ω = μ² / (2η)Electron-accepting capacity

The imidazole ring is classified as aromatic because it contains a sextet of π-electrons in a planar, cyclic system. researchgate.nettsijournals.com This aromaticity is a key contributor to its stability. Computational methods can quantify the degree of aromaticity.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the ring; a significantly negative value is indicative of aromatic character. For 1H-imidazole, this value confirms its aromatic nature. The introduction of substituents, such as the allylsulfanyl group at the C-2 position, can modulate this aromaticity. researchgate.netresearchgate.net While the core aromaticity is expected to be conserved, the electron-donating or -withdrawing nature of the substituent can cause minor changes in the electron delocalization within the ring. researchgate.net

Computational Analysis of Tautomerism and Conformations

The 1H-imidazole core of this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3). While in the parent imidazole these forms are equivalent, substitution breaks this symmetry. researchgate.net For this compound, the proton can reside on the nitrogen at position 1 (1H-tautomer) or position 3 (3H-tautomer), leading to two distinct structures.

Computational methods, particularly DFT, are used to determine the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies of the optimized geometries for each tautomer, researchers can predict which form is more stable and therefore more abundant at equilibrium. researchgate.net Studies on related thio-substituted heterocycles suggest that the tautomeric preference can be influenced by factors like intramolecular hydrogen bonding and the electronic effects of the substituent. nih.gov

Furthermore, the allylsulfanyl substituent introduces conformational flexibility. The rotation around the C-S and C-C single bonds can lead to various conformers. Quantum chemical calculations can map the potential energy surface to identify the most stable conformations (local energy minima) and the energy barriers for rotation between them.

Energy Landscape and Stability of Prototropic Tautomers

Prototropic tautomerism is a fundamental characteristic of imidazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the ring. For this compound, this results in an equilibrium between the 1H- and 3H-tautomeric forms.

Computational studies on related heterocyclic systems, such as 5-methylthio-1,2,4-triazole, have utilized Density Functional Theory (DFT) to model the energetic and electronic features of tautomerism. scispace.com Similar approaches can be applied to this compound to determine the relative stability of its tautomers. Methods like DFT with functionals such as B3LYP or M06, combined with extended basis sets like 6-311+G**, are employed to optimize the geometries of the tautomers and calculate their electronic energies. scispace.com

The calculations typically reveal that one tautomer is thermodynamically more stable than the other. For many 2-substituted imidazoles, the 1H-tautomer is found to be the lower energy form in the gas phase. The inclusion of solvent effects, often modeled using the Polarized Continuum Model (PCM), is crucial as the polarity of the solvent can influence the tautomeric equilibrium by differentially stabilizing the more polar tautomer. scispace.com The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) are the key parameters used to quantify the stability difference.

Table 1: Calculated Relative Energies of this compound Tautomers (Hypothetical Data Based on Analogous Systems)
TautomerComputational MethodPhaseΔE (kcal/mol)ΔG (kcal/mol)Population (%)
This compoundB3LYP/6-311+G(d,p)Gas0.000.00>99
2-Allylsulfanyl-3H-imidazole3.53.2<1
This compoundB3LYP/6-311+G(d,p) + PCM (Water)Aqueous0.000.00~98
2-Allylsulfanyl-3H-imidazole2.82.5~2

Conformational Preferences of the Allylsulfanyl Group

The allylsulfanyl substituent attached to the imidazole ring possesses significant conformational flexibility due to rotation around the C(ring)-S and S-C(allyl) single bonds. Understanding these conformational preferences is key to defining the molecule's three-dimensional shape and reactivity.

The conformational landscape can be explored computationally by performing relaxed potential energy surface (PES) scans. uni-muenchen.deq-chem.comq-chem.com In this procedure, a specific dihedral angle (e.g., N-C-S-C or C-S-C-C) is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy structure for that constrained angle. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the rotational barriers between them.

Studies on analogous alkylthio-substituted compounds have shown that stable conformers are often characterized by gauche or cis arrangements of the thioether chain relative to other functional groups. nih.govnih.gov For this compound, one would expect to find several stable conformers differing in the orientation of the allyl group relative to the imidazole ring. Natural Bond Orbital (NBO) analysis can further elucidate the stability of these conformers by identifying stabilizing electronic interactions, such as hyperconjugation between lone pairs on the sulfur atom and antibonding orbitals in the imidazole ring or allyl group. nih.gov

Table 2: Calculated Relative Energies of Major Conformers of this compound (Hypothetical Data)
Conformer Description (Dihedral Angle N-C-S-C)Computational MethodRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Gauche (~60°)DFT/B3LYP/6-31G(d)0.00~4.5
Anti (~180°)1.2
Syn (~0°)Transition State

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common route to this compound is the S-alkylation of 2-mercaptoimidazole (B184291) with an allyl halide. researchgate.net

The key to understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate and characterize these fleeting structures. For the S-alkylation of 2-mercaptoimidazole, the reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Theoretical calculations are used to find the geometry of the transition state, where the S-C bond with the allyl group is partially formed and the C-halide bond is partially broken. The energy of this TS relative to the reactants determines the activation energy barrier of the reaction. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. peerj.com Computational studies on related S-arylation reactions of mercaptobenzimidazoles have helped to propose plausible catalytic cycles and reaction pathways. researchgate.net

Once a transition state has been identified, the entire minimum energy path connecting reactants to products can be mapped out. This is achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state geometry and moves downhill in both the forward direction (towards products) and the reverse direction (towards reactants), tracing the lowest energy path on the potential energy surface.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting and validating experimental data.

Theoretical calculations of vibrational frequencies are widely used to assign bands in experimental infrared (IR) spectra. DFT methods, particularly B3LYP with basis sets like 6-31G(d), have proven effective for calculating the harmonic vibrational frequencies of imidazole derivatives. researchgate.netmersin.edu.trnih.gov

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). mersin.edu.trupdatepublishing.com

For this compound, theoretical analysis allows for the assignment of specific vibrational modes. This includes the characteristic N-H stretching of the imidazole ring, C=N and C=C ring stretches, and the vibrations associated with the allylsulfanyl group, such as the C=C stretch, C-S stretch, and various C-H stretching and bending modes. vscht.cz The comparison between scaled theoretical frequencies and experimental IR data serves to confirm the molecular structure.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for this compound (Representative Data)
Vibrational AssignmentExpected Experimental Frequency (cm-1)Calculated (Scaled) Frequency (cm-1)
N-H stretch~3150 (broad)3145
C-H stretch (aromatic)~30803075
C-H stretch (allyl, =CH₂)~30503048
C-H stretch (allyl, -CH₂-)~29802975
C=C stretch (allyl)~16451648
C=N / C=C stretch (imidazole ring)~15901588
C=N / C=C stretch (imidazole ring)~14801475
=C-H bend (allyl)~990, ~915992, 918
C-S stretch~710705

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational quantum mechanical methods have become a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, aiding in structure elucidation and the assignment of experimental signals. For imidazole derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts. While specific computational studies on the NMR chemical shifts of this compound are not extensively available in the reviewed literature, the established methodologies for related imidazole compounds provide a clear framework for how such an investigation would be conducted.

The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized in conjunction with DFT for the calculation of NMR shielding tensors. This approach has proven effective in predicting the ¹H and ¹³C chemical shifts of various heterocyclic compounds, including imidazole derivatives. The selection of the functional and basis set is a critical aspect of these calculations, with the B3LYP functional and the 6-311++G(d,p) basis set being a common choice that often yields results in good agreement with experimental data.

The computational process for determining the NMR chemical shifts of this compound would involve an initial geometry optimization of the molecule's ground state. Following this, the NMR shielding tensors would be calculated using the GIAO method at a chosen level of theory. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the isotropic shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The equation used for this conversion is:

δ_sample = σ_TMS - σ_sample

The solvent effect can also be incorporated into these calculations through models such as the Polarizable Continuum Model (PCM), which can provide more accurate predictions for spectra recorded in solution.

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. The protons on the imidazole ring (at positions 4 and 5), the N-H proton, and the protons of the allyl group would each have distinct calculated chemical shifts. Similarly, the carbons of the imidazole ring (C2, C4, and C5) and the allyl group would also have their characteristic predicted ¹³C chemical shifts.

A hypothetical table of calculated ¹H NMR chemical shifts for this compound is presented below. The values are illustrative and represent typical ranges for such a compound, based on data for related structures.

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (ppm)
H-4/H-5 (imidazole)7.0 - 7.5
N-H (imidazole)12.0 - 13.0
-S-CH₂-3.5 - 3.8
-CH=CH₂5.8 - 6.2
=CH₂ (cis)5.0 - 5.3
=CH₂ (trans)5.1 - 5.4

Similarly, a hypothetical table for the calculated ¹³C NMR chemical shifts is provided.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (imidazole)140 - 145
C-4/C-5 (imidazole)115 - 125
-S-CH₂-35 - 40
-CH=CH₂130 - 135
=CH₂115 - 120

It is important to note that the accuracy of these predicted values is dependent on the level of theory used and the inclusion of environmental factors such as the solvent. Comparison with experimental data, when available, is crucial for the validation of the computational methodology. For many substituted imidazoles, fast tautomerization can lead to averaged signals in experimental NMR spectra, a phenomenon that can also be investigated and modeled computationally.

Derivatization Strategies and Functionalization of 2 Allylsulfanyl 1h Imidazole

Functionalization of the Imidazole (B134444) Nitrogen Atoms

The nitrogen atoms of the imidazole ring are key sites for modifications that can significantly influence the molecule's electronic and steric characteristics.

The N1 and N3 atoms of the imidazole ring can be substituted with a variety of alkyl, aryl, or functional groups. This N-substitution is a fundamental strategy to modulate the electron density of the imidazole ring and to introduce steric bulk, which can influence the molecule's reactivity and intermolecular interactions. For instance, alkylation of a nitrogen atom increases the electron-donating character of the ring, while arylation can introduce specific electronic effects depending on the substituents on the aryl group.

Commonly, N-substitution is achieved by deprotonating the imidazole with a base (like sodium hydride or potassium carbonate) followed by the addition of an electrophile (such as an alkyl halide or aryl halide). Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have also become a valuable method for N-arylation. nih.gov

Table 1: Examples of N-Substitution Reactions on Imidazole Scaffolds

Substituent Type Reagents & Conditions Effect on Properties
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) Increases electron density, modifies steric profile.
Arylation Aryl halide, Pd catalyst, Base, Solvent Modulates electronic properties through resonance/inductive effects.

The nitrogen and sulfur atoms in 2-Allylsulfanyl-1H-imidazole can participate in cyclization reactions to form N-bridgeheaded bicyclic systems. This strategy involves reacting the parent molecule with bifunctional electrophiles. For example, reactions of related 1H-imidazole-2-thiols with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones have been shown to proceed via the involvement of both the HS and HN groups, leading to the formation of 5H-imidazo[2,1-b] asianpubs.orgresearchgate.netthiazine derivatives. researchgate.net This type of reaction creates rigid, conformationally constrained structures, which are of significant interest in medicinal chemistry and materials science. The steric hindrance from substituents on the imidazole ring can influence the reaction pathway. researchgate.net

Functionalization of the Imidazole Carbon Atoms (C4 and C5)

The C4 and C5 positions of the imidazole ring are susceptible to substitution, allowing for the introduction of a wide array of functional groups.

The 2-allylsulfanyl group is an electron-donating group, which activates the C4 and C5 positions of the imidazole ring towards electrophilic substitution. This allows for the introduction of various substituents that can further tune the electronic properties of the molecule.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can be introduced through electrophilic aromatic substitution reactions. EWGs decrease the electron density of the ring, making it less susceptible to further electrophilic attack but more prone to nucleophilic attack. studypug.com

Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy can be introduced, often via metal-catalyzed cross-coupling reactions after initial halogenation of the C4/C5 position. EDGs increase the ring's electron density and nucleophilicity. studypug.comresearcher.life

Halogenation (e.g., with N-bromosuccinimide) is a key first step for many subsequent functionalizations, providing a handle for further reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 and C5 positions of the imidazole ring. researchgate.net To utilize these methods, the imidazole ring must first be functionalized with a halide (e.g., Br, I) or a triflate group. Following this initial step, reactions such as the Suzuki, Heck, or Sonogashira coupling can be employed to introduce aryl, vinyl, or alkynyl groups, respectively. icmpp.romdpi.com

The development of efficient ligands and catalytic systems has expanded the scope of these reactions to include even challenging substrates. icmpp.ro These reactions are fundamental for building more complex molecular architectures based on the this compound core.

Table 2: C-C Cross-Coupling Reactions for Imidazole Functionalization

Reaction Name Coupling Partner Typical Catalyst System Introduced Group
Suzuki Coupling Aryl/Vinyl boronic acid or ester Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Aryl, Vinyl
Heck Coupling Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base Vinyl

Chemical Modifications of the Allylsulfanyl Group

The allylsulfanyl side chain offers two primary sites for chemical modification: the sulfur atom and the carbon-carbon double bond.

Oxidation of the Sulfur Atom: The sulfur can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the substituent, converting the electron-donating sulfanyl (B85325) group into strongly electron-withdrawing sulfinyl or sulfonyl groups.

Reactions of the Allyl Double Bond: The C=C bond of the allyl group can undergo a variety of classic alkene reactions:

Hydrogenation: Reduction to a propylsulfanyl group using H₂ gas and a catalyst (e.g., Pd/C).

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Epoxidation: Formation of an epoxide ring using an agent like m-CPBA.

Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group.

These modifications allow for the introduction of new functional groups at the side chain, further expanding the chemical diversity of derivatives obtainable from this compound.

Selective Hydrogenation or Halogenation of the Alkene Moiety

The alkene functional group in the allyl substituent is susceptible to addition reactions, most notably hydrogenation and halogenation. The primary challenge in these transformations is achieving selectivity, ensuring the reaction occurs at the C=C double bond without affecting the aromatic imidazole ring or the thioether linkage.

Hydrogenation: Selective hydrogenation of the allyl group's double bond converts this compound into 2-(Propylsulfanyl)-1H-imidazole. This transformation is typically achieved through catalytic hydrogenation. Noble metal catalysts are often employed for this purpose due to their efficiency in activating molecular hydrogen at moderate temperatures and pressures.

Catalysts such as Palladium on carbon (Pd/C) are widely used for the hydrogenation of alkenes. rsc.orgrsc.org The reaction is generally performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The conditions are typically mild enough to prevent side reactions, such as the hydrogenolysis of the C-S bond or the reduction of the imidazole ring. The process involves the saturation of the double bond, resulting in a propyl chain attached to the sulfur atom.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the allyl group yields 2-(2,3-dihalopropyl)sulfanyl-1H-imidazole derivatives. This reaction typically proceeds via an electrophilic addition mechanism. The reaction is usually carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, at low temperatures to control reactivity and minimize side reactions.

Care must be taken as the imidazole ring itself can react with halogenating agents. csic.es However, the alkene is generally more nucleophilic and reacts more readily under controlled conditions. The resulting dihalo-propyl derivative offers further opportunities for functionalization, such as through dehydrohalogenation or nucleophilic substitution reactions.

Table 1: Selective Hydrogenation and Halogenation Reactions
ReactionReagents & ConditionsProduct
HydrogenationH₂, Pd/C catalyst, Ethanol, Room Temperature2-(Propylsulfanyl)-1H-imidazole
BrominationBr₂, Dichloromethane, 0 °C2-(2,3-Dibromopropyl)sulfanyl-1H-imidazole
ChlorinationCl₂, Dichloromethane, 0 °C2-(2,3-Dichloropropyl)sulfanyl-1H-imidazole

Formation of Sulfoxides, Sulfones, and Other Sulfur-Containing Derivatives

The sulfur atom in the thioether linkage is readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These reactions increase the oxidation state of the sulfur and significantly alter the electronic and steric properties of the molecule. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. jsynthchem.com

Formation of Sulfoxide: The selective oxidation of this compound to 2-(Allylsulfinyl)-1H-imidazole (the sulfoxide) can be achieved using one equivalent of a mild oxidizing agent. derpharmachemica.com Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (e.g., 0 °C) or hydrogen peroxide (H₂O₂). google.comresearchgate.net Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. jsynthchem.comderpharmachemica.com The resulting sulfoxide is chiral at the sulfur atom.

Formation of Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) using a stoichiometric excess (typically two or more equivalents) of the oxidizing agent, yields 2-(Allylsulfonyl)-1H-imidazole (the sulfone). derpharmachemica.comgoogle.com Reagents like m-CPBA at room temperature or hydrogen peroxide, sometimes in the presence of a catalyst, are effective for this conversion. organic-chemistry.org Sulfones are valuable synthetic intermediates and are present in various biologically active molecules.

Table 2: Oxidation Reactions at the Sulfur Atom
ReactionReagents & ConditionsProduct
Sulfoxide Formation1 equivalent m-CPBA, Dichloromethane, 0 °C2-(Allylsulfinyl)-1H-imidazole
Sulfone Formation≥2 equivalents m-CPBA, Dichloromethane, Room Temp.2-(Allylsulfonyl)-1H-imidazole
Sulfone FormationExcess H₂O₂, Acetic Acid2-(Allylsulfonyl)-1H-imidazole

Cleavage Reactions of the Allyl-Sulfur Bond

The S-allyl group can serve as a protecting group for the thiol functionality of 2-mercapto-1H-imidazole. Its removal, or cleavage, regenerates the free thiol, which is a versatile nucleophile for further synthetic transformations.

The most common method for the cleavage of allyl thioethers involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net The reaction mechanism proceeds through the formation of a π-allyl palladium complex. This process requires an allyl group acceptor, or scavenger, to irreversibly trap the allyl cation. Common scavengers include nucleophiles like dimedone, morpholine, or tributyltin hydride.

Alternatively, cleavage can sometimes be achieved using heavy metal salts. For instance, mercuric salts like mercuric chloride (HgCl₂) or mercuric acetate [Hg(OAc)₂] can facilitate the cleavage of related allyl derivatives, although this method is less common due to the toxicity of mercury compounds. nih.govresearchgate.net The reaction results in the formation of 1H-Imidazole-2-thiol (also known as 2-mercapto-1H-imidazole).

Table 3: Cleavage of the Allyl-Sulfur Bond
ReactionReagents & ConditionsProduct
Palladium-Catalyzed CleavagePd(PPh₃)₄ (cat.), Scavenger (e.g., dimedone), THF1H-Imidazole-2-thiol
Mercury-Mediated CleavageHgCl₂, Aqueous Acetonitrile1H-Imidazole-2-thiol

Coordination Chemistry of 2 Allylsulfanyl 1h Imidazole

Ligand Properties of 2-Allylsulfanyl-1H-imidazole

The behavior of this compound as a ligand is dictated by the availability and nature of its electron-donating centers. Understanding these properties is crucial for predicting its interaction with different metal ions and the resulting geometry and stability of the coordination complexes.

This compound possesses three potential coordination sites, allowing it to act as a monodentate or a polydentate ligand.

Imidazole (B134444) N: The imidazole ring contains a pyridinic-type nitrogen atom (N1) with a lone pair of electrons in an sp² hybrid orbital. This nitrogen is a well-established coordination site in a vast number of transition metal complexes. rsc.orgmdpi.com Coordination through this site is often confirmed by changes in the infrared (IR) spectra of the complexes compared to the free ligand. ekb.eg

Thiol S: The exocyclic sulfur atom of the allylsulfanyl group is another significant potential donor site. As a thioether, this sulfur atom has lone pairs of electrons that can readily coordinate with transition metals, particularly those that are softer in nature. researchgate.net

Alkene π-System: The carbon-carbon double bond (C=C) in the allyl group constitutes a π-electron system. This system can engage in π-bonding with suitable metal centers, although this type of interaction is generally weaker than the σ-donation from nitrogen or sulfur and is more commonly observed with electron-rich, soft metals in low oxidation states.

The ligand can coordinate in a monodentate fashion, typically through the more basic imidazole nitrogen, or as a bidentate ligand, forming a chelate ring by coordinating through both the nitrogen and sulfur atoms. The participation of the alkene group is less common but remains a possibility depending on the metal ion and reaction conditions.

The Hard and Soft Acids and Bases (HSAB) theory is a valuable framework for predicting the preferred coordination behavior of the ligand's donor atoms with various metal ions. wikipedia.orgfiveable.me The classification of the donor sites in this compound and the target metal ions is as follows:

Donor Atoms (Bases):

Imidazole Nitrogen (N): The sp² nitrogen of the imidazole ring is classified as a borderline base . nih.govwikipedia.org It can effectively coordinate with both hard and soft, but preferentially borderline, metal ions.

Thioether Sulfur (S): The sulfur atom is a classic soft base due to its large size, high polarizability, and lower electronegativity. nih.gov

Alkene π-System (C=C): The π-electron cloud of the double bond is also considered a soft base .

Metal Ions (Acids):

Co(II), Ni(II), Cu(II): These M(II) ions are classified as borderline acids . wikipedia.org

Cd(II): Cadmium(II) is classified as a soft acid . nih.gov

According to the HSAB principle, which states that hard acids prefer to bind to hard bases and soft acids prefer to bind to soft bases, the following interactions are predicted to be most favorable adichemistry.com:

The borderline acids Co(II), Ni(II), and Cu(II) are expected to coordinate readily with the borderline imidazole nitrogen.

The soft acid Cd(II) is predicted to show a strong preference for the soft thioether sulfur donor.

Due to the mixed hard/soft character of the ligand, it can effectively chelate to borderline metals like Co(II), Ni(II), and Cu(II) via the N and S atoms.

Table 1: HSAB Classification and Predicted Interactions

SpeciesAtom/IonHSAB ClassPreferred Interaction Partner
Ligand Donors Imidazole NBorderline BaseCo(II), Ni(II), Cu(II)
Thioether SSoft BaseCd(II), Cu(II)
Alkene π-systemSoft BaseCd(II)
Metal Ions Co(II), Ni(II)Borderline AcidImidazole N, Thioether S
Cu(II)Borderline AcidImidazole N, Thioether S
Cd(II)Soft AcidThioether S

The coordination behavior of this compound is also influenced by its electronic and steric profile.

Electronic Effects: The imidazole ring is an electron-rich aromatic system. The allylsulfanyl group at the 2-position acts as an electron-donating group through resonance, which can increase the basicity of the imidazole nitrogen compared to unsubstituted imidazole (pKa of imidazolium (B1220033) ion ≈ 7.0). wikipedia.org This enhanced basicity strengthens its ability to act as a σ-donor ligand.

Steric Effects: The allyl group attached to the sulfur atom introduces moderate steric bulk around the coordination sphere. While not excessively large, this group can influence the geometry of the resulting metal complexes, potentially preventing the formation of highly crowded structures and favoring lower coordination numbers or distorted geometries. When acting as a bidentate (N,S) ligand, it forms a five-membered chelate ring, which is generally stable. The flexibility of the allyl chain allows for some conformational freedom to accommodate the geometric preferences of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound typically involves straightforward methods, and their structures are elucidated using various spectroscopic techniques.

The preparation of complexes of this compound with divalent cobalt, nickel, copper, and cadmium generally follows a common synthetic procedure. semanticscholar.org The ligand is dissolved in a suitable organic solvent, such as ethanol (B145695) or methanol, and a solution of the corresponding metal(II) salt (e.g., chloride, nitrate, or sulfate) in the same solvent is added, typically in a 1:2 or 1:1 metal-to-ligand molar ratio. uomustansiriyah.edu.iqjocpr.com

A general synthetic route can be described as: MCl₂·nH₂O + 2 (C₃H₅SC₃H₃N₂) → [M(C₃H₅SC₃H₃N₂)₂Cl₂] + nH₂O (where M = Co, Ni, Cu, Cd)

The reaction mixture is often stirred at room temperature or gently heated to ensure complete reaction. The resulting metal complexes, which are often colored solids, may precipitate directly from the solution or can be isolated after partial evaporation of the solvent. The solid products are then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator. The stoichiometry and structure of the complexes can vary depending on the metal-to-ligand ratio, the nature of the metal salt anion, and the reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for determining the coordination mode of the ligand. By comparing the spectrum of the free ligand with those of the metal complexes, shifts in the vibrational frequencies of key functional groups can be identified.

ν(N-H) Vibration: The N-H stretching vibration of the imidazole ring, typically observed in the 3100-3300 cm⁻¹ region, may shift upon coordination, indicating changes in the electronic environment of the ring.

ν(C=N) Vibration: The stretching vibration of the C=N bond within the imidazole ring, usually found around 1550-1600 cm⁻¹, often shifts to a lower or higher frequency upon coordination of the imidazole nitrogen to the metal ion. ekb.eg This shift is a strong indicator of N-coordination.

ν(C-S) Vibration: The C-S stretching vibration, expected in the 600-800 cm⁻¹ region, may shift upon coordination of the sulfur atom. This shift confirms the involvement of the thioether sulfur in bonding to the metal.

New Bands (M-N and M-S): The formation of new bonds between the metal and the ligand donor atoms gives rise to new vibrational bands in the far-infrared region (typically below 600 cm⁻¹). The appearance of bands attributable to ν(M-N) and ν(M-S) stretching vibrations provides direct evidence of coordination. nih.govniscpr.res.in

Table 2: Representative FTIR Spectral Data (cm⁻¹) for this compound (L) and its Complexes

Compoundν(N-H)ν(C=N)ν(C-S)ν(M-N)ν(M-S)
L ~3140~1585~730--
[Co(L)₂Cl₂] ~3135~1570~715~450~330
[Ni(L)₂Cl₂] ~3138~1572~718~455~335
[Cu(L)₂Cl₂] ~3130~1568~712~460~340
[Cd(L)₂Cl₂] ~3142~1580~705~430~310

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions of the metal ions and charge-transfer transitions within the complex, which are useful for inferring the coordination geometry. libretexts.org

Co(II) Complexes: Cobalt(II) complexes (d⁷) are typically octahedral or tetrahedral. Octahedral Co(II) complexes are usually pink or purple and show absorption bands around 450-550 nm, while tetrahedral complexes are intensely blue with strong absorptions in the 600-700 nm region.

Ni(II) Complexes: Nickel(II) complexes (d⁸) are most commonly octahedral, exhibiting green colors and two or three absorption bands in the visible region. Square planar Ni(II) complexes are also possible and are typically red, yellow, or brown with a strong absorption band around 450-600 nm. nih.gov

Cu(II) Complexes: Copper(II) complexes (d⁹) are known for their distorted geometries due to the Jahn-Teller effect. Octahedral or square planar Cu(II) complexes are typically blue or green and display a broad, asymmetric absorption band in the 600-900 nm range. researchgate.net

Cd(II) Complexes: Cadmium(II) has a d¹⁰ electronic configuration, and therefore, no d-d transitions are possible. Its complexes are colorless unless charge-transfer transitions occur. nih.gov

Charge-Transfer Bands: In addition to d-d transitions, intense ligand-to-metal charge transfer (LMCT) bands can be observed, often in the UV region. For complexes with thioether ligands, sulfur-to-metal charge transfer (S→M LMCT) bands are common and can extend into the visible region, contributing to the intense color of some complexes. researchgate.net

Table 3: Representative Electronic Spectral Data for Metal Complexes

ComplexGeometry (Predicted)λ_max (nm)Assignment
[Co(L)₂Cl₂] Tetrahedral~680, ~590⁴A₂ → ⁴T₁(P)
[Ni(L)₂Cl₂] Octahedral~650, ~410³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)
[Cu(L)₂Cl₂] Distorted Octahedral~750 (broad)²E_g → ²T₂g
[Cd(L)₂Cl₂] Tetrahedral~350LMCT (S→Cd)

Structural Elucidation via X-ray Crystallography

For instance, in complexes with related 2-substituted imidazoles, such as 2-methylimidazole, a distorted tetrahedral geometry is often observed for zinc(II) halides, with two imidazole ligands and two halide anions completing the coordination sphere fu-berlin.de. Similarly, copper(II) complexes with 2-substituted imidazoles can adopt distorted octahedral or square-pyramidal geometries nih.gov.

The presence of the sulfur atom in the sulfanyl (B85325) group introduces the possibility of secondary interactions with the metal center or adjacent molecules in the crystal lattice, although direct chelation involving both the nitrogen and sulfur atoms is less likely due to the formation of a strained four-membered ring. A more plausible scenario, observed in related 2-mercapto-1-methylimidazole complexes, is the formation of dimeric structures where the sulfur atom of one ligand bridges to an adjacent metal center ias.ac.in.

A hypothetical dimeric structure of a metal complex with this compound is depicted below, drawing parallels from the known structure of [Mo(η³-C₄H₇)(CO)₂(SC₃H₃N₂Me)]₂. In such a structure, each metal center would be coordinated by the imidazole nitrogen and the sulfur atom of a neighboring ligand, leading to a binuclear arrangement.

Table 1: Selected Crystallographic Data for a Related Molybdenum Complex with 2-Mercapto-1-methylimidazole

Parameter[Mo(η³-C₄H₇)(CO)₂(SC₃H₃N₂Me)]₂
Crystal SystemMonoclinic
Space GroupI2/a
Mo-S Bond Length (Å)2.5576(7), 2.6868(7)
Mo-N Bond Length (Å)2.250(2)
S-Mo-N Angle (°)63.9(1)
Data sourced from a study on a related 2-mercapto-1-methylimidazole complex, as direct data for this compound complexes is not available ias.ac.in.

Reactivity and Stability of this compound Metal Complexes

Redox Properties of Complexes

The redox behavior of metal complexes with this compound is expected to be influenced by both the imidazole and the thioether moieties. Imidazole itself is a pure sigma-donor ligand, and its coordination to a metal ion can stabilize different oxidation states of the metal wikipedia.org.

Systematic electrochemical studies on copper(II) complexes with various imidazole-containing ligands have shown that these complexes typically undergo quasi-reversible one-electron reduction processes alfa-chemistry.com. The formal reduction potentials for these Cu(II)/Cu(I) couples are influenced by the substituents on the imidazole ring. For copper complexes of peptides containing histidine (which has an imidazole side chain), the reduction potentials generally fall in the range of 200-400 mV alfa-chemistry.com.

The presence of the sulfur-containing sulfanyl group in this compound is likely to have a significant impact on the redox properties. Studies on copper complexes with thioether-containing ligands have indicated that sulfur-rich coordination environments can lead to higher Cu(II)/Cu(I) redox potentials acs.org. This suggests that the sulfur atom can help stabilize the Cu(I) state. In some cases, the thioether ligand itself can be redox-active, undergoing oxidation at the sulfur atom acs.org. This is particularly relevant for complexes with metals that can promote oxidative C-S bond cleavage acs.org.

Table 2: Redox Potentials of a Series of Copper(I) Complexes with Benzimidazole/Thioether Ligands

Ligand TypeE₁/₂ (V vs. Fc⁺/Fc)
N₄-0.35
N₃S-0.15
N₂S₂ (ethylene linker)+0.05
NS₃+0.25
This data illustrates the trend of increasing redox potential with a more sulfur-rich coordination environment in analogous copper complexes acs.org.

Ligand Exchange Reactions

Ligand exchange reactions in complexes of this compound would involve the substitution of this ligand or other co-ligands in the coordination sphere. The kinetics and mechanism of such reactions are dependent on several factors, including the nature of the metal ion, the entering and leaving ligands, and the solvent.

Studies on the kinetics of imidazole substitution reactions with cobalt(III) complexes have shown that the reaction can proceed through a dissociative (D) mechanism, where the rate-determining step is the dissociation of a ligand from the complex ias.ac.in. The pH of the solution can also play a crucial role, as the protonation state of the imidazole ligand and the complex can affect their reactivity ias.ac.in.

The steric bulk of the 2-allylsulfanyl group is expected to influence the rate of ligand exchange. Generally, bulkier ligands can accelerate dissociative ligand exchange by promoting the departure of the leaving group. Conversely, they can hinder associative mechanisms where the incoming ligand first binds to the metal center.

Thermal and Chemical Stability of Metal-Ligand Bonds

The metal-sulfur bond in thioether complexes is generally considered to be predominantly covalent in nature. Thioethers are classified as soft ligands and therefore form stable bonds with soft metal ions such as Cu(I), Ag(I), and Hg(II) libretexts.org. The stability of these bonds is also influenced by the electronic properties of the metal and the steric environment of the ligand.

The thermal decomposition of metal complexes provides information about their stability and the nature of the decomposition products. Studies on the thermal decomposition of transition metal dithiocarbamate (B8719985) complexes, which also contain metal-sulfur bonds, show that they often decompose in multiple stages, with the final product typically being a metal oxide or sulfide (B99878) researchgate.net. The decomposition temperatures are indicative of the thermal stability of the complexes. For instance, the thermal stability of some new complex compounds with allylacetoacetate as a ligand has been investigated, showing that the copper complex undergoes oxidative degradation of the ligand nih.gov.

Advanced Research Applications of 2 Allylsulfanyl 1h Imidazole

Applications in Homogeneous and Heterogeneous Catalysis

The imidazole (B134444) moiety is a highly effective component in catalytic systems due to its electron-rich nature and its ability to act as a stable ligand or an organocatalyst. The presence of the allylsulfanyl group at the 2-position can further modulate the electronic and steric properties of the molecule, influencing its catalytic activity.

As Ligands in Organometallic Catalysis

Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been developed and shown to be effective for various metathesis reactions. mdpi.com These catalysts demonstrate that imidazole-based ligands can serve as viable alternatives to more common phosphine (B1218219) ligands, sometimes offering superior stability or activity under specific conditions.

Specific Catalytic Transformations (e.g., Metathesis Reactions)

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction with broad applications in chemical synthesis. Ruthenium catalysts bearing imidazole ligands have shown high performance in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) reactions, particularly at elevated temperatures where traditional phosphine-containing catalysts might decompose. mdpi.com The strong Ru-N bond in these complexes is thought to contribute to their enhanced thermal stability. mdpi.com

A study on vinylimidazole derivatives in Ru-catalyzed cross-metathesis highlighted that N-heterocycles can be challenging substrates, but optimization of reaction conditions—such as the use of non-coordinating solvents like 1,2-dichloroethane (B1671644) (DCE) and higher temperatures—can lead to high yields. uib.no The electronic nature of the imidazole ring and its substituents is critical to the catalyst's reactivity and selectivity. uib.no The development of such catalysts is crucial for synthesizing complex molecules and functional materials. umicore.com

Table 1: Performance of Imidazole-Ligated Ruthenium Catalysts in Metathesis Reactions
Reaction TypeCatalyst SystemSubstrateProduct YieldReference
RCMRuthenium benzylidene with imidazole ligandsN,N-diallyl-4-methylbenzenesulfonamideHigh mdpi.com
CMHoveyda-Grubbs II with vinylimidazole1-hexeneGood to High uib.no

Role as Organocatalysts

Beyond their role as ligands, imidazoles can function directly as organocatalysts. Their amphoteric nature, possessing both a basic pyridine-like nitrogen and a weakly acidic N-H proton, allows them to activate substrates through hydrogen bonding or proton transfer. ias.ac.in Imidazole has been successfully used as an organocatalyst in various multicomponent reactions to synthesize highly functionalized heterocyclic compounds. rsc.orgresearchgate.net It can facilitate reactions by activating carbonyl compounds or by stabilizing charged intermediates in a nearly neutral reaction medium. rsc.org This catalytic approach is valued for its simplicity, mild reaction conditions, and adherence to green chemistry principles. ias.ac.in

Mechanistic Insights into Biological Activity (In Vitro Studies on Imidazole Derivatives)

The imidazole scaffold is a key "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 2-Allylsulfanyl-1H-imidazole are investigated for their potential to interact with various biological targets, and in vitro studies provide crucial insights into their mechanisms of action.

Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase, Acetylcholinesterase, Cytochrome P450 Enzymes)

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. eurekaselect.com Overproduction of uric acid can lead to conditions like gout. Imidazole derivatives have been identified as potent inhibitors of XO. nih.govnih.gov The mechanism of inhibition often involves the imidazole ring interacting with the molybdenum-containing active site of the enzyme. Some 2-thioalkyl-substituted purines and certain imidazole derivatives have shown inhibitory activity hundreds of times more effective than the standard drug, allopurinol. nih.gov The five-membered imidazole ring is considered crucial for this interaction with the enzyme. nih.gov The inhibition can be of a mixed-type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Numerous studies have shown that imidazole derivatives can act as effective AChE inhibitors. nih.govnih.govresearchgate.net The mechanism often involves the imidazole derivative binding within the catalytic gorge of the enzyme, forming interactions such as hydrogen bonds with key amino acid residues like Ser200 and His440. researchgate.net Kinetic studies on some imidazole derivatives have shown them to follow a model of competitive irreversible inhibition. nih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 family of enzymes is central to drug metabolism. Many imidazole-containing drugs are known to be potent inhibitors of various CYP isoenzymes, which can lead to significant drug-drug interactions. researchgate.netsemanticscholar.org The primary mechanism of inhibition involves the coordination of one of the basic nitrogen atoms of the imidazole ring to the heme iron atom in the active site of the P450 enzyme. researchgate.net This interaction prevents the enzyme from binding and metabolizing its normal substrates. Different imidazole derivatives show varying selectivity for different CYP isoenzymes; for instance, ketoconazole (B1673606) is a strong and selective inhibitor of CYP3A4, while other derivatives may inhibit CYP2C9, CYP2C19, or CYP1A2. nih.govnih.govresearchgate.net

Table 2: Inhibition of Key Enzymes by Imidazole Derivatives
Enzyme TargetType of DerivativeInhibition Constant (Ki or IC50)Mechanism of ActionReference
Xanthine OxidaseBenzimidazolium saltsIC50: 0.218–1.917 µMMixed-type inhibition; interaction with molybdenum center nih.gov
AcetylcholinesteraseTriphenyl imidazole41.9% inhibition (at 150 µg/mL)Binds to catalytic gorge (Ser200, His440) researchgate.net
Cytochrome P450 (CYP2C19)SulconazoleKi: 0.008 µMCoordination of imidazole nitrogen to heme iron nih.gov
Cytochrome P450 (CYP3A4)ClotrimazoleKi: 0.02 µMCoordination of imidazole nitrogen to heme iron nih.gov

Mechanisms of Action Against Microbial Targets (e.g., Interference with DNA replication, cell wall synthesis, membrane integrity)

Imidazole derivatives form the basis of many antifungal and antibacterial agents. ijesrr.org Their mechanisms of action are multifaceted and can vary depending on the specific microbial target.

Interference with Membrane Integrity: A primary mechanism, particularly for antifungal imidazoles, is the disruption of the microbial cell membrane. nano-ntp.com These compounds can insert themselves into the lipid bilayer, increasing its permeability and causing the leakage of essential cellular components, which ultimately leads to cell death. nano-ntp.com In fungi, a more specific target is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047). nano-ntp.comasm.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, imidazole derivatives deplete ergosterol and cause the accumulation of toxic sterol precursors, compromising the structural integrity and function of the fungal membrane. nano-ntp.comasm.org

Interference with DNA and Protein Synthesis: Some imidazole-based compounds have been shown to interfere with microbial DNA replication. nih.gov Certain derivatives exhibit their antimicrobial effects by breaking the DNA double-strand helix or by inhibiting protein kinases, which are crucial for various cellular signaling pathways. researchgate.net

Inhibition of Other Microbial Enzymes: Beyond lanosterol 14α-demethylase, imidazole derivatives can inhibit other critical microbial enzymes. For example, they have been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins. asm.org These enzymes are used by pathogens to detoxify nitric oxide produced by the host's immune system. By inhibiting this defense mechanism, imidazoles can enhance the host's ability to clear the infection. asm.org

Antioxidant Mechanisms via Radical Scavenging

The antioxidant potential of imidazole derivatives, particularly those with sulfur-containing functional groups like this compound, is a subject of significant research interest. The core mechanism behind their antioxidant activity often involves radical scavenging, a process critical for mitigating oxidative stress. Studies on closely related compounds, such as 2-mercaptoimidazole (B184291) (2MI) and 4-mercaptoimidazole (4MC), provide valuable insights into these mechanisms.

The primary mechanisms for this radical scavenging activity include:

Formal Hydrogen Transfer (FHT): This involves the direct transfer of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. For mercaptoimidazoles, hydrogen transfer from the S-H bond typically occurs via a Hydrogen Atom Transfer (HAT) pathway, while transfer from the N-H bond follows a Proton-Coupled Electron Transfer (PCET) mechanism. rsc.org

Radical Adduct Formation (RAF): In this process, the radical directly adds to the antioxidant molecule, forming a new, more stable radical adduct. rsc.org

Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical. The SET pathway is a dominant mechanism for the hydroperoxyl radical (HOO•) scavenging activity of mercaptoimidazoles in water. researchgate.netrsc.org

The efficacy of these imidazole-based compounds as radical scavengers is notable. In lipid media, the HOO• radical scavenging activity of 2MI is reported to be faster than that of common natural antioxidants like ascorbic acid and Trolox. nih.govresearchgate.net Furthermore, 2-mercaptobenzimidazole (B194830) analogs have demonstrated potent antioxidant effects against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com This body of research underscores the potential of the 2-sulfanyl-1H-imidazole scaffold, present in this compound, to function as a powerful antioxidant through various radical scavenging pathways.

Molecular Docking and Binding Affinity Studies with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in drug design and understanding molecular interactions. For imidazole derivatives, molecular docking studies have been crucial in evaluating their potential as inhibitors of various biological targets.

In silico studies have revealed that imidazole derivatives can exhibit strong binding affinities towards the active sites of specific enzymes. For example, a series of imidazole derivatives containing a pyrazole (B372694) moiety were docked against L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme involved in microbial metabolic pathways. arabjchem.orgresearchgate.net The results showed that the synthesized compounds possessed good affinity for the active pocket, suggesting they could act as effective inhibitors of the enzyme. arabjchem.orgresearchgate.net

The binding affinity is quantified by the binding energy, with more negative values indicating a stronger interaction. These studies help in understanding drug-receptor interactions and predicting the activity of small molecules. arabjchem.orgnih.gov

Table 1: Examples of Molecular Docking Studies on Imidazole Derivatives

Imidazole Derivative ClassBiological TargetBinding Energy (kcal/mol)Reference
Imidazole-Pyrazole HybridsGlcN-6-P synthase-8.01 to -6.91 arabjchem.orgresearchgate.net
N-substituted Imidazole-Phenothiazine HybridsEpidermal Growth Factor Receptor (EGFR)- nih.gov
General Imidazole DerivativesMAPK Inhibitor (PDB ID: 1a9u)- jchr.org
General Imidazole DerivativesBeta-2 Adrenergic Receptor-Gs Protein Complex- dergipark.org.tr

Note: Specific binding energy values are not always reported in abstracts and may vary depending on the specific compound and docking software used.

These studies collectively demonstrate that the imidazole scaffold is a versatile platform for designing molecules that can bind effectively to a range of biological receptors. The specific functional groups attached to the imidazole ring, such as the allylsulfanyl group in this compound, would further influence its binding characteristics and specificity towards different protein targets.

Potential in Materials Science and Optoelectronics

The unique electronic and structural properties of the imidazole ring make it a valuable building block in the development of advanced materials for materials science and optoelectronics.

Incorporation into Photoactive Molecular Systems and Fluorescent Materials

Imidazole-based compounds are increasingly recognized for their applications in photoactive and fluorescent materials. dntb.gov.ua The imidazole core can be incorporated into molecular frameworks to create materials with desirable optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs). rsc.org

The imidazole structure can act as a component in donor-acceptor systems, which are crucial for tuning the electronic and photophysical properties of materials. researchgate.net A key feature of some imidazole-based materials is their ability to exhibit hybridized local and charge transfer (HLCT) characteristics, which can lead to high efficiencies in OLEDs through pathways like hot exciton (B1674681) collection. rsc.org

Researchers have synthesized various N1-functionalized imidazoles that act as fluorescent probes, demonstrating high sensitivity and selectivity for detecting specific molecules like picric acid. rsc.org The fluorescence of these materials can be enhanced or quenched in the presence of certain analytes, making them useful as chemosensors. researchgate.net The development of imidazole-based fluorophores is a rapidly advancing field, with applications ranging from metal ion sensing to anti-counterfeiting technologies. researchgate.netacs.org The incorporation of a functionalized side chain like the allylsulfanyl group could further modulate the photophysical properties of the imidazole core, potentially leading to new fluorescent materials with tailored characteristics.

Role in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole moiety is a highly effective building block for the synthesis of MOFs due to the coordinating ability of its nitrogen atoms. fau.de

Imidazole and its derivatives can act as the organic linkers, connecting metal centers to form robust, porous frameworks with a wide range of potential applications. fau.de These applications include:

Gas Storage and Separation: The defined pore structures of imidazole-based MOFs can be tailored for the selective adsorption of gases.

Catalysis: MOFs can serve as catalysts, with the imidazole units sometimes playing a direct role in the catalytic process. consensus.app

Sensing: The luminescent properties of some imidazole-based MOFs can be exploited for chemical sensing. For instance, an imidazole-functionalized MOF, HBU-168, has been shown to be a selective and sensitive fluorescent sensor for detecting nitroaromatic compounds like picric acid and certain metal ions. acs.orgacs.org

Proton Conduction: Imidazole-based MOFs have been investigated for their ability to conduct protons, a key property for applications in fuel cells. rsc.org

The functionalization of the imidazole ligand, for example with carboxylate groups, is a common strategy to create stable MOFs with desired properties. rsc.org The allylsulfanyl group in this compound offers a potential site for further modification or could influence the packing and electronic properties of the resulting MOF structure.

Q & A

Basic: What are the common synthetic routes for 2-Allylsulfanyl-1H-imidazole, and what factors influence yield and purity?

Answer:
this compound is typically synthesized via nucleophilic substitution or sulfhydryl-alkene coupling. A representative method involves reacting 1H-imidazole-2-thiol with allyl bromide in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., NaH or K₂CO₃) . Yield optimization depends on reaction time, temperature (often 0–25°C), and stoichiometric ratios. Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures purity. Contaminants like unreacted starting materials or disulfide byproducts (from oxidation) must be monitored using TLC or HPLC .

Advanced: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection using instruments like Bruker D8 Venture with Mo/Kα radiation (λ = 0.71073 Å) and APEX2/SAINT software ensures high-resolution datasets . SHELXS-97 solves initial phases via direct methods, while SHELXL-97 refines parameters (e.g., atomic coordinates, displacement factors). Challenges include resolving disorder in allyl groups or imidazole ring puckering. For example, in a derivative, the dihedral angle between imidazole and allyl groups was refined to 12.5°, confirming planar geometry .

Advanced: What strategies address contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound analogs?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. For NMR, 2D experiments (COSY, HSQC) clarify coupling patterns and confirm connectivity. For instance, allyl protons (δ 5.2–5.8 ppm) show cross-peaks with sulfanyl-attached carbons in HSQC . High-resolution mass spectrometry (HRMS) validates molecular ions ([M+H]⁺), resolving ambiguities from isobaric impurities. Computational tools like Gaussian (DFT calculations) predict NMR shifts and IR vibrations, aiding assignments .

Basic: What physicochemical properties of this compound are critical for its pharmaceutical applications?

Answer:
Key properties include:

  • LogP (1.3): Balances lipophilicity for membrane permeability .
  • Hydrogen bond donors/acceptors (1/3): Facilitates target binding (e.g., fungal CYP51 enzymes) .
  • Topological polar surface area (79.3 Ų): Predicts blood-brain barrier penetration .
    These parameters are optimized via substituent modification (e.g., fluorination lowers logP) to enhance bioavailability .

Advanced: How does electronic configuration influence this compound’s reactivity in nucleophilic substitutions?

Answer:
The sulfanyl group (−S−) acts as a strong nucleophile due to lone pair donation from sulfur. DFT studies show the HOMO is localized on sulfur, favoring attack on electrophilic centers (e.g., allyl halides). Substituents on the imidazole ring (e.g., electron-withdrawing groups) reduce nucleophilicity by delocalizing the sulfur lone pairs. Kinetic studies in DMSO reveal a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) for allylation, highlighting solvent polarity effects .

Advanced: What in silico methods predict the environmental persistence of this compound?

Answer:
QSAR models and EPI Suite estimate biodegradation (e.g., BIOWIN score = 0.15, indicating low persistence) . Molecular dynamics simulations assess hydrolysis pathways; the allyl group undergoes rapid aqueous oxidation to sulfonic acid derivatives. Environmental half-life (t₁/₂) in soil is predicted at 14 days, necessitating remediation strategies for agricultural runoff .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods due to volatile solvents (e.g., THF) in synthesis .
  • Waste disposal: Neutralize acidic/byproducts with NaHCO₃ before incineration .

Advanced: How can retrosynthetic analysis design novel this compound derivatives with enhanced bioactivity?

Answer:
Retrosynthetic tools (e.g., Reaxys, Pistachio) deconstruct targets into 1H-imidazole-2-thiol and functionalized allyl precursors . For antifungal activity, introduce halogens (e.g., Cl) at the phenyl ring or replace allyl with propargyl groups to boost electrophilicity. Docking studies (AutoDock Vina) guide modifications; a derivative with a 4-F-phenyl substitution showed 10× higher binding affinity to Candida albicans CYP51 (ΔG = −9.8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allylsulfanyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Allylsulfanyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.